![molecular formula C8H8ClFN2 B3182642 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine CAS No. 1000931-54-3](/img/structure/B3182642.png)
4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is a biochemical compound with the CAS number 1000931-54-3 . It has a molecular weight of 186.61 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is C8H8ClFN2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various substituents including a chlorine atom, a fluorine atom, a methyl group, and a cyclopropyl group .Physical And Chemical Properties Analysis
4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is a powder at room temperature . The compound has a molecular weight of 186.61 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
- TRPV3 Modulation : 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine has been investigated as a potential regulator of TRPV3 (transient receptor potential vanilloid 3). TRPV3 is a non-selective calcium-permeable cation channel primarily expressed in epidermal keratinocytes . Researchers explore its role in skin health, pain perception, and thermosensation.
Medicinal Chemistry and Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2/c1-4-6(10)7(9)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTQXXRCLBELDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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